Hexadecyl 2-methylpropanoate
Description
This long-chain ester is structurally characterized by a 16-carbon alkyl group (hexadecyl) esterified with 2-methylpropanoate.
Properties
CAS No. |
25553-23-5 |
|---|---|
Molecular Formula |
C20H40O2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
hexadecyl 2-methylpropanoate |
InChI |
InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-20(21)19(2)3/h19H,4-18H2,1-3H3 |
InChI Key |
JGSMJEVTJYVWKT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares hexadecyl 2-methylpropanoate with analogous esters based on structural features, physicochemical properties, and functional roles. Key compounds include ethyl 2-methylpropanoate, hexyl isobutyrate, and other esters from the evidence.
Structural and Functional Differences
- It is a prominent aroma compound in mangoes, contributing fruity notes due to its high volatility and low odor threshold .
- Intermediate chain length balances volatility and solubility, making it suitable for flavor and fragrance applications .
- This compound: The long hexadecyl chain significantly increases molecular weight and reduces volatility, shifting its utility toward non-aromatic applications (e.g., lubricants or emulsifiers).
Physicochemical Properties
Table 1 summarizes inferred properties of this compound compared to similar esters:
Analytical Behavior
- Retention and Ionization: Shorter-chain esters like ethyl 2-methylpropanoate exhibit similar retention times in chromatographic analyses but distinct migration behaviors due to differences in polarity and molecular weight . In ionization regions, such esters form dimeric clusters, with signal intensity proportional to concentration .
- Detection Limits: Ethyl 2-methylpropanoate is detectable at low thresholds in mango pulp, whereas longer-chain esters like this compound may require specialized techniques (e.g., LC-MS) due to lower volatility .
Q & A
Q. What established laboratory methods are used to synthesize Hexadecyl 2-methylpropanoate, and how are impurities minimized?
this compound is typically synthesized via esterification of 2-methylpropanoic acid with hexadecanol, employing acid catalysts (e.g., sulfuric acid) under reflux conditions. Purification involves fractional distillation or column chromatography to isolate the ester from unreacted starting materials or byproducts. For reproducibility, reaction parameters (e.g., molar ratios, temperature) must be rigorously controlled . Impurity minimization requires monitoring reaction progress using thin-layer chromatography (TLC) and verifying purity via gas chromatography-mass spectrometry (GC-MS) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for structural confirmation, particularly to identify ester carbonyl signals (~170 ppm in 13C NMR) and alkyl chain integration in 1H NMR . Infrared (IR) spectroscopy confirms ester C=O stretching (~1740 cm⁻¹). GC-MS provides molecular weight verification and purity assessment, while high-performance liquid chromatography (HPLC) quantifies trace impurities .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Key properties include a molecular weight of 310.51 g/mol, density of 0.869 g/cm³, and boiling point of 385.3°C. Its low water solubility necessitates organic solvents (e.g., ethanol, DMSO) for biological assays. Stability studies under varying pH and temperature conditions are essential for applications requiring long-term storage .
Advanced Research Questions
Q. How can researchers optimize reaction yields of this compound in solvent-free or green chemistry conditions?
Solvent-free esterification using lipases or immobilized catalysts (e.g., Novozym 435) can enhance sustainability. Yield optimization involves statistical approaches like response surface methodology (RSM) to evaluate variables (e.g., enzyme concentration, temperature). For example, a study on hexadecyl ferulate achieved 85% yield using RSM-guided conditions . Kinetic studies under microwave irradiation may also reduce reaction times .
Q. What experimental design considerations are critical when evaluating the biological activity of this compound in vitro?
- Cell Model Selection: Primary cell lines (e.g., Calu-3 for mucosal studies) better replicate physiological conditions than immortalized lines (e.g., Vero cells), which may lack relevant receptors .
- Dose-Response Analysis: Use non-linear regression to calculate IC50 values, validated via assays like MTT or CCK-8 for cytotoxicity .
- Control Groups: Include solvent controls (e.g., DMSO) and reference compounds (e.g., ascorbic acid for antioxidant studies) to contextualize activity .
Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?
Contradictions may arise from variations in:
- Purity: Impurities ≥5% can skew bioassay results; verify purity via GC-MS or HPLC .
- Assay Conditions: Differences in incubation time, serum concentration, or cell passage number affect outcomes. Standardize protocols using guidelines like OECD TG 432 .
- Statistical Power: Ensure adequate sample size (n ≥ 3) and use ANOVA with post-hoc tests (e.g., Bonferroni) to confirm significance .
Q. What strategies are effective for analyzing the environmental stability and degradation pathways of this compound?
Accelerated stability testing under UV light or elevated temperatures can predict degradation kinetics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies breakdown products (e.g., 2-methylpropanoic acid). Biodegradation studies using soil or microbial consortia assess ecological impact, with gas chromatography-flame ionization detection (GC-FID) quantifying residual ester .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
